N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide
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Overview
Description
“N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound imidazole . The pyrrole ring is part of many biologically important compounds, making it a significant moiety in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds has been reported, such as the synthesis of 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups including a pyrrole ring, a pyrimidine ring, an amine group, and a phenoxy group .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely be influenced by the reactivity of its functional groups. For instance, the pyrrole ring is known to undergo reactions such as electrophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For instance, the presence of the polar amine and phenoxy groups might enhance its solubility in polar solvents .
Scientific Research Applications
Design and Synthesis as Antitumor Agents
A significant application of compounds structurally related to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is in the design and synthesis of antitumor agents. Research has focused on developing these compounds as dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and cell proliferation. For instance, compounds have been synthesized with variations in their structure to enhance their potency and selectivity against these enzymes, demonstrating significant antitumor activity against various tumor cell lines in vitro. These studies highlight the compound's potential role in cancer chemotherapy by targeting multiple pathways involved in tumor growth and survival (Gangjee et al., 2009; Gangjee et al., 2007; Gangjee et al., 2003).
Structural Analysis and Enzyme Inhibition
Further research into compounds similar to this compound includes detailed structural analysis, such as X-ray crystallography, to understand their mode of binding and inhibition of target enzymes. Such studies provide valuable insights into the compound's interaction with enzymes like DHFR, revealing how modifications in the compound's structure can enhance its inhibitory activity and specificity. This information is crucial for the rational design of more effective antitumor agents with reduced side effects and increased therapeutic efficacy (Taylor et al., 1992).
Antimicrobial Activity
Apart from antitumor applications, compounds structurally related to this compound have also been explored for their antimicrobial properties. Research in this area involves synthesizing and testing these compounds against various bacterial strains to assess their potential as antimicrobial agents. Such studies contribute to the search for new therapeutic options to combat bacterial infections, particularly those resistant to existing antibiotics (Deshmukh et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-phenoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(13-25-15-6-2-1-3-7-15)20-9-8-19-16-12-17(22-14-21-16)23-10-4-5-11-23/h1-7,10-12,14H,8-9,13H2,(H,20,24)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJKFVFPLAXOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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